Crystal Structure Analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone: A Technical Guide
Crystal Structure Analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone: A Technical Guide
Executive Summary
1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone (CAS: 339008-05-8)[1] is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It features a central 1,3-thiazole ring, a hydrogen-bond donating anilino group at the 2-position, and a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group at the 5-position. Understanding its solid-state conformation is critical for rational drug design, as the spatial arrangement of these functional groups dictates target binding affinity and physicochemical properties. This whitepaper provides an authoritative, step-by-step protocol for the crystallographic analysis of this compound, emphasizing the causality behind experimental choices and the self-validating nature of X-ray diffraction workflows.
Chemical Context & Structural Significance
The molecular formula of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is C₁₄H₁₆N₂OS. In solid-state chemistry, the 3D architecture of such molecules is governed by a delicate balance of steric hindrance and non-covalent interactions. Similar thiazole-based compounds with the exact C₁₄H₁₆N₂OS formula have demonstrated that the core thiazole ring remains essentially planar, often forming specific dihedral angles (typically ~73° to 75°) with the adjacent benzene rings to minimize steric clash[2][3]. The bulky tert-butyl group restricts free rotation, while the anilino group participates in robust hydrogen bonding, dictating the supramolecular packing.
Experimental Methodology: A Self-Validating Protocol
As an application scientist, I emphasize that crystal structure determination is not merely a data collection exercise; it is a self-validating system where the final R-factors, goodness-of-fit (S), and residual electron density map physically confirm the proposed model.
Step 1: Single Crystal Growth via Slow Evaporation
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Protocol: Dissolve 50 mg of the synthesized compound (>99% purity) in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Cover the glass vial with parafilm, puncture it with a narrow gauge needle, and leave it undisturbed in a vibration-free environment at 293 K.
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Causality: The solvent mixture is chosen to balance solubility (ethyl acetate) and volatility/antisolvent properties (hexane). Slow evaporation ensures thermodynamic control over the crystallization process, preventing the kinetic trapping of metastable polymorphs and yielding high-quality, defect-free single crystals suitable for diffraction.
Step 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
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Protocol: Select a transparent, block-shaped crystal (optimal dimensions ~0.30 × 0.20 × 0.20 mm). Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the sample to a diffractometer equipped with a CCD/CMOS area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using an open-flow nitrogen cryostat.
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Causality: Cryogenic data collection (100 K) is strictly required for this molecule. The bulky tert-butyl group of the pivaloyl moiety is highly susceptible to rotational disorder at room temperature. Cooling minimizes thermal vibrations, allowing for accurate modeling of anisotropic displacement parameters and preventing smearing of the electron density.
Step 3: Data Reduction, Solution, and Refinement
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Protocol: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² using SHELXL.
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Causality: Multi-scan correction accounts for the non-spherical shape of the crystal and the varying path length of X-rays, ensuring accurate intensity data. The anilino N-H hydrogen atom must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network, while C-H hydrogens are placed in calculated positions using a riding model to maintain a high data-to-parameter ratio[2][3].
Fig 1. Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data & Structural Refinement
Quantitative structural data must be rigorously tabulated to allow for cross-examination. Below is the standard structural refinement profile expected for a high-quality C₁₄H₁₆N₂OS thiazole crystal[2][3].
| Parameter | Value / Specification |
| Chemical formula | C₁₄H₁₆N₂OS |
| Formula weight (Mr) | 260.35 g/mol |
| Crystal system, space group | Monoclinic, P2₁/c |
| Temperature (K) | 100 |
| Unit cell dimensions (Å, °) | a ≈ 11.9, b ≈ 5.3, c ≈ 16.5, β ≈ 90.4 |
| Volume (V, ų) | ~1037.7 |
| Z (Molecules per unit cell) | 4 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Absorption coefficient (μ, mm⁻¹) | 0.25 - 0.30 |
| Goodness-of-fit (S) on F² | 1.02 - 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.030, wR₂ = 0.090 |
| Largest diff. peak and hole (e.Å⁻³) | 0.47, -0.35 |
Conformational Analysis & Supramolecular Architecture
Molecular Conformation
The central 1,3-thiazole ring acts as a rigid, planar anchor (r.m.s. deviation < 0.01 Å)[3]. The steric bulk of the 2,2-dimethyl-1-propanone group forces the carbonyl oxygen to adopt a specific torsion angle relative to the thiazole sulfur, minimizing electrostatic repulsion. Concurrently, the anilino phenyl ring is twisted out of the thiazole plane—typically exhibiting a dihedral angle of approximately 73.7° to 75.2°[2][3]. This twist is a direct causal response to relieve the steric clash between the ortho-hydrogens of the phenyl ring and the C4-H of the thiazole ring.
Supramolecular Architecture
The crystal packing is primarily driven by strong, directional intermolecular hydrogen bonds. The anilino secondary amine (N-H) acts as a potent hydrogen bond donor. In the solid state, this donor typically interacts with the highly electronegative carbonyl oxygen of the pivaloyl group (N-H···O) or the thiazole nitrogen (N-H···N)[2][3]. These interactions frequently generate centrosymmetric inversion dimers characterized by an R₂²(8) graph-set motif, which further stack via weak C-H···π interactions to stabilize the entire three-dimensional lattice[2][4].
Fig 2. Logical relationship of intermolecular hydrogen bonding motifs dictating crystal packing.
Conclusion
The rigorous crystallographic analysis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone provides an unambiguous 3D map of its molecular geometry. By employing cryogenic data collection to suppress tert-butyl disorder and utilizing full-matrix least-squares refinement, researchers can accurately resolve the orientation of the sterically demanding pivaloyl group. Understanding the R₂²(8) hydrogen-bonding networks that dictate its solid-state behavior is an invaluable asset for drug development professionals optimizing the pharmacokinetic profiles of thiazole-based therapeutics.
References
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Fun, H.-K., Quah, C. K., & Nayak, P. S. (2012). N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Fun, H.-K., et al. (2012). 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from[Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Retrieved from[Link]
